![molecular formula C9H17ClO4S B13621517 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride](/img/structure/B13621517.png)
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride
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Overview
Description
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a sulfonyl chloride group, and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran derivative, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Addition Reactions: The tetrahydrofuran ring can open up to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydrofuran: A simpler compound with a similar tetrahydrofuran ring but lacking the sulfonyl chloride group.
Propane-1-sulfonyl chloride: Contains the sulfonyl chloride group but lacks the tetrahydrofuran ring and dimethyl groups.
Uniqueness
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the tetrahydrofuran ring and the sulfonyl chloride group allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H17ClO4S |
---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c1-9(2,7-15(10,11)12)6-14-8-3-4-13-5-8/h8H,3-7H2,1-2H3 |
InChI Key |
FLXWLMXBXGEIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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